N-(3-cyanothiophen-2-yl)-4-((4-methoxyphenyl)thio)butanamide
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Overview
Description
N-(3-cyanothiophen-2-yl)-4-((4-methoxyphenyl)thio)butanamide is a complex organic compound that features a thiophene ring substituted with a cyano group and a butanamide chain linked to a methoxyphenyl thioether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanothiophen-2-yl)-4-((4-methoxyphenyl)thio)butanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene ring, followed by the introduction of the cyano group. The methoxyphenyl thioether is then attached to the butanamide chain through a series of nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanothiophen-2-yl)-4-((4-methoxyphenyl)thio)butanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring and the thioether group can be oxidized under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the cyano group produces primary amines.
Scientific Research Applications
N-(3-cyanothiophen-2-yl)-4-((4-methoxyphenyl)thio)butanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of N-(3-cyanothiophen-2-yl)-4-((4-methoxyphenyl)thio)butanamide involves its interaction with specific molecular targets. The cyano group and the thioether linkage play crucial roles in its binding affinity and reactivity. Pathways involved may include enzyme inhibition or receptor modulation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyanothiophen-2-yl)-4-((4-hydroxyphenyl)thio)butanamide
- N-(3-cyanothiophen-2-yl)-4-((4-chlorophenyl)thio)butanamide
Uniqueness
N-(3-cyanothiophen-2-yl)-4-((4-methoxyphenyl)thio)butanamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from similar compounds with different substituents, potentially leading to unique applications and activities.
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-4-(4-methoxyphenyl)sulfanylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S2/c1-20-13-4-6-14(7-5-13)21-9-2-3-15(19)18-16-12(11-17)8-10-22-16/h4-8,10H,2-3,9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOVYFKSTAHORA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCCC(=O)NC2=C(C=CS2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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